[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate
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Overview
Description
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate is a complex organic compound that features a benzofuran ring, a cyanocyclohexyl group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be introduced via a nucleophilic substitution reaction where a cyclohexylamine derivative reacts with a cyanating agent such as cyanogen bromide.
Esterification: The final step involves the esterification of the benzofuran derivative with the cyanocyclohexylamine derivative using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The cyanocyclohexyl group can be reduced to form amine derivatives.
Substitution: The ester linkage can participate in nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxidized benzofuran derivatives.
Reduction: Amine derivatives of the cyanocyclohexyl group.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
This compound may exhibit biological activity due to the presence of the benzofuran ring, which is known for its antimicrobial and anticancer properties . Researchers are investigating its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The benzofuran moiety is a common scaffold in many drugs, and the cyanocyclohexyl group may enhance its pharmacokinetic properties.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzofuran ring could interact with aromatic residues in proteins, while the cyanocyclohexyl group could form hydrogen bonds or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and angelicin, which also contain the benzofuran ring, are known for their biological activities.
Cyanocyclohexyl Derivatives: Compounds with similar cyanocyclohexyl groups may exhibit comparable pharmacokinetic properties.
Uniqueness
What sets [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate apart is the combination of the benzofuran ring and the cyanocyclohexyl group, which may confer unique biological activities and synthetic versatility. This dual functionality makes it a valuable compound for further research and development.
Properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-14-9-18-17(12-27-19(18)10-15(14)2)11-20(25)28-16(3)21(26)24-22(13-23)7-5-4-6-8-22/h9-10,12,16H,4-8,11H2,1-3H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWCKAGYARPVIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C2CC(=O)OC(C)C(=O)NC3(CCCCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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